2,4-Dicyano-5-fluoropyrimidine
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Overview
Description
2,4-Dicyano-5-fluoropyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The incorporation of fluorine and cyano groups into the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyanide sources. One common method is the nucleophilic substitution reaction where the chlorine atoms are replaced by cyano groups using sodium cyanide or potassium cyanide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyano-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can be replaced by other nucleophiles such as amines or alkoxides.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium cyanide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Aminopyrimidines: Formed by the reduction of cyano groups.
Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dicyano-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the cyano groups can participate in hydrogen bonding and other interactions. These properties make it a potent inhibitor of certain enzymes and a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2,4-Dicyano-5-fluoropyrimidine.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
2,4-Diamino-5-fluoropyrimidine: Another fluorinated pyrimidine with potential biological activities.
Uniqueness: this compound is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6HFN4 |
---|---|
Molecular Weight |
148.10 g/mol |
IUPAC Name |
5-fluoropyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6HFN4/c7-4-3-10-6(2-9)11-5(4)1-8/h3H |
InChI Key |
LKPKBTPEPJVRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)C#N)F |
Origin of Product |
United States |
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